2-chloro-5H,7H-furo[3,4-b]pyridin-7-one
Description
2-Chloro-5H,7H-furo[3,4-b]pyridin-7-one (CAS: 2445786-03-6) is a heterocyclic compound with a fused furan-pyridine backbone and a chlorine substituent at position 2. Its molecular formula is C₇H₄ClNO₂, and it has a molecular weight of 183.59 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of bioactive molecules.
Properties
IUPAC Name |
2-chloro-5H-furo[3,4-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-2-1-4-3-11-7(10)6(4)9-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMTYQPPVEEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-b]pyridin-7-one derivatives, which may have different functional groups attached to the pyridine ring .
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Chlorinated Analog: 5H,7H-Furo[3,4-b]pyridin-7-one
Key Differences :
- Structure : Lacks the chlorine substituent at position 2.
- Molecular Formula: C₇H₅NO₂ (vs. C₇H₄ClNO₂ for the chlorinated derivative).
- Molecular Weight : 135.12 g/mol (vs. 183.59 g/mol) .
- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions.
- Applications : Used as a small-molecule scaffold for drug discovery, similar to its chlorinated counterpart .
Table 1: Physicochemical Comparison
Pyrrolo[3,4-b]pyridine Derivatives
Example : 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Structure : Replaces the furan oxygen with a pyrrole nitrogen, altering electronic properties.
- Molecular Formula: C₇H₅ClN₂O (vs. C₇H₄ClNO₂ for the furopyridinone) .
- Molecular Weight : 168.58 g/mol (lighter due to fewer oxygen atoms).
Table 2: Heteroatom Influence on Properties
| Compound | Heteroatoms | Molecular Weight | Key Applications |
|---|---|---|---|
| This compound | O, N | 183.59 g/mol | Electrophilic substitutions |
| 2-Chloro-pyrrolo[3,4-b]pyridin-5-one | N, N | 168.58 g/mol | Kinase inhibitors |
Furocoumarins and Coumarins
Example : Psoralens (7H-furo[3,2-g][1]benzopyran-7-one)
Chlorinated Derivatives with Alternative Functional Groups
Example : 2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile
- Structure : Substitutes the ketone oxygen with a nitrile group at position 3.
- Molecular Formula: C₇H₃ClN₂O (vs. C₇H₄ClNO₂).
Table 3: Functional Group Impact
| Compound | Functional Group | Predicted CCS (M+H⁺, Ų) |
|---|---|---|
| This compound | Ketone | 129.7 |
| 2-Chloro-furopyridine-3-carbonitrile | Nitrile | 134.6 |
Analytical and Spectroscopic Differences
Collision cross-section (CCS) data from ion mobility spectrometry highlights structural rigidity:
Biological Activity
2-Chloro-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is . The compound features a furo[3,4-b]pyridine core structure, which is significant for its biological interactions. The presence of the chlorine atom and the carbonyl groups contributes to its reactivity and biological profile.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been proposed that this compound can modulate various biochemical pathways by binding to molecular targets. The exact mechanism may vary depending on the biological context in which it is applied.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells in vitro. Notably, it has shown activity against human tumor cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of furo[3,4-b]pyridine compounds, including this compound. The results highlighted a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on different cancer cell lines. The compound was tested against several human cancer cell lines using MTT assays to determine cell viability. Results indicated that at a concentration of 10 µM, there was a significant reduction in cell viability (approximately 70% inhibition) in both HeLa and HCT116 cells .
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
| Antimicrobial | Escherichia coli | 50 µg/mL | |
| Anticancer | HeLa (cervical cancer) | 10 µM | |
| Anticancer | HCT116 (colon cancer) | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
